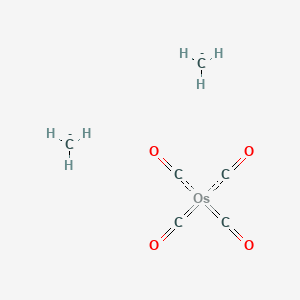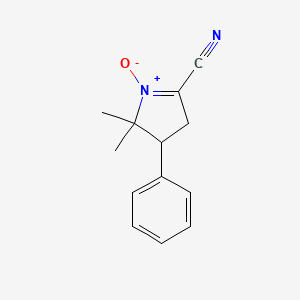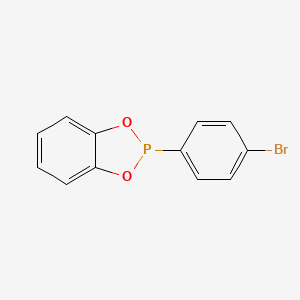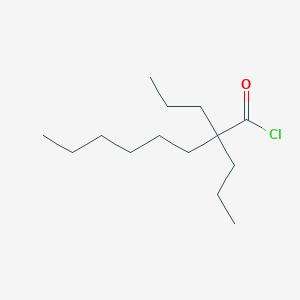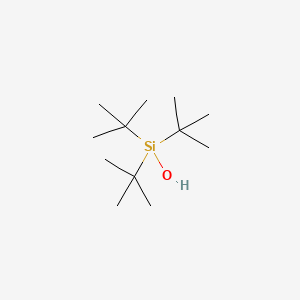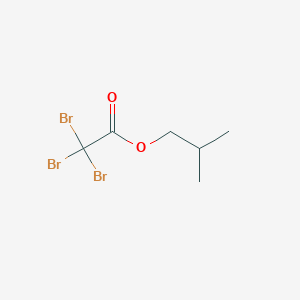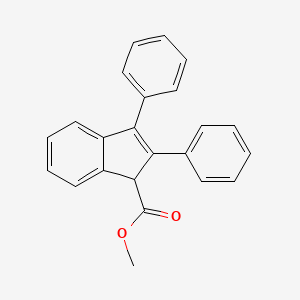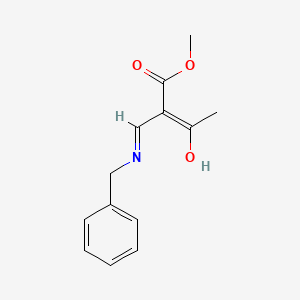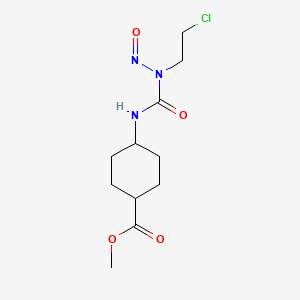
2,3-Dimethylpent-3-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethylpent-3-enal is an organic compound with the molecular formula C7H12O It is an aldehyde with a double bond located at the third carbon atom and two methyl groups attached to the second and third carbon atoms of the pentane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylpent-3-enal can be achieved through several methods. One common approach involves the aldol condensation of 2,3-dimethylbutanal with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of 2,3-dimethyl-2-pentene followed by oxidation. This method allows for large-scale production with high yield and purity. The use of catalysts such as palladium or platinum can enhance the efficiency of the hydrogenation process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dimethylpent-3-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,3-dimethylpentanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound with reducing agents like sodium borohydride or lithium aluminum hydride yields 2,3-dimethylpentanol.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions with reagents such as Grignard reagents to form secondary alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents (RMgX)
Major Products Formed:
Oxidation: 2,3-Dimethylpentanoic acid
Reduction: 2,3-Dimethylpentanol
Substitution: Secondary alcohols
Applications De Recherche Scientifique
2,3-Dimethylpent-3-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dimethylpent-3-enal involves its interaction with various molecular targets and pathways As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical reactions
Comparaison Avec Des Composés Similaires
2,3-Dimethylpentane: An alkane with a similar carbon skeleton but lacking the aldehyde group and double bond.
2,3-Dimethylbutanal: An aldehyde with a similar structure but a shorter carbon chain.
2,3-Dimethyl-2-pentene: An alkene with a similar carbon skeleton but lacking the aldehyde group.
Uniqueness: 2,3-Dimethylpent-3-enal is unique due to its combination of an aldehyde group and a double bond, which imparts distinct reactivity and versatility in chemical reactions. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
58654-07-2 |
|---|---|
Formule moléculaire |
C7H12O |
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
2,3-dimethylpent-3-enal |
InChI |
InChI=1S/C7H12O/c1-4-6(2)7(3)5-8/h4-5,7H,1-3H3 |
Clé InChI |
AIIKMMMSOHIJNB-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C)C(C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


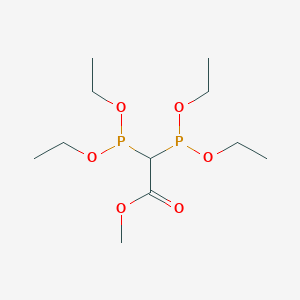

![5-[2-(Furan-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14616005.png)

